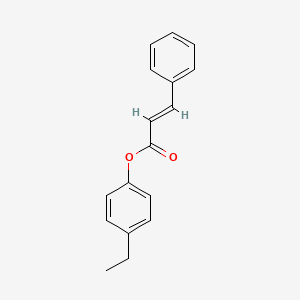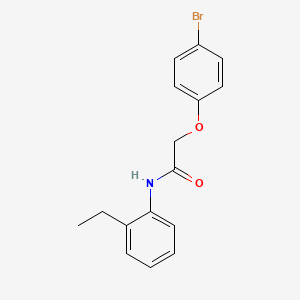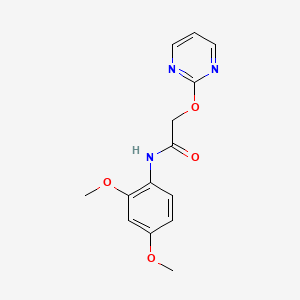
2,4-bis(4-nitrophenyl)-1,3-cyclobutanedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2,4-bis(4-nitrophenyl)-1,3-cyclobutanedicarboxylic acid often involves complex organic reactions. For example, Roose et al. (2010) described the synthesis of related compounds through reactions involving α-cyano-4-nitrostyrene-β-yl acetate, leading to products like Z-2,4-bis(4-nitrophenyl)pentenedinitrile (BPD), which shares structural similarities with the compound of interest (Roose, Anteunis, & Tavernier, 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound can be elucidated through various spectroscopic and crystallographic techniques. For instance, compounds such as 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid have been structurally characterized to understand their conformations and molecular interactions, providing insights into the structural aspects of related compounds (Korp, Bernal, & Fuchs, 1983).
Chemical Reactions and Properties
The chemical reactivity of compounds similar to this compound can be diverse due to the presence of nitrophenyl groups and the cyclobutanedicarboxylic acid moiety. For example, the phenolysis of bis(4-nitrophenyl) carbonate, a compound with structural elements akin to those in the compound of interest, has been studied to understand its reactivity and potential for forming new chemical bonds (Castro, Angel, Arellano, & Santos, 2001).
Propiedades
IUPAC Name |
2,4-bis(4-nitrophenyl)cyclobutane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O8/c21-17(22)15-13(9-1-5-11(6-2-9)19(25)26)16(18(23)24)14(15)10-3-7-12(8-4-10)20(27)28/h1-8,13-16H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGEYUTZIBOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C2C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5608780.png)
![N-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5608795.png)


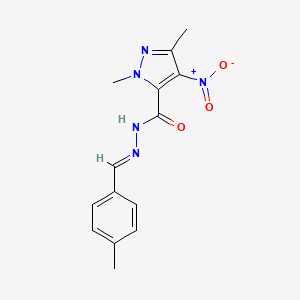
![[(3aS*,9bS*)-2-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5608836.png)
![N,N-dimethyl-2-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5608838.png)
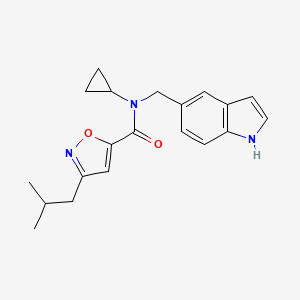
![5-methyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5608840.png)
![2-[2-(dimethylamino)ethyl]-8-[(pyridin-2-ylthio)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5608854.png)
